Malonic acid, bromoethyl-, diethyl ester
Overview
Description
Malonic acid, also known as propanedioic acid, is a dicarboxylic acid with the structure CH2(COOH)2 . Its esters and salts are known as malonates . For example, diethyl malonate is malonic acid’s diethyl ester .
Synthesis Analysis
Malonic ester synthesis is a synthetic procedure used to convert a compound that has the general structural formula 1 into a carboxylic acid that has the general structural formula 2 . This reaction specifically converts alkyl halides to carboxylic acids . A more direct method to convert 3 into 4 is the reaction of 3 with the enolate ion (5) of ethyl acetate followed by hydrolysis of the resultant ester .Molecular Structure Analysis
The structure of malonic acid has been determined by X-ray crystallography . It is a dicarboxylic acid with the structure CH2(COOH)2 . The ionized form of malonic acid, as well as its esters and salts, are known as malonates .Chemical Reactions Analysis
Malonic ester synthesis consists of four consecutive reactions . These include an acid-base reaction, a nucleophilic substitution reaction, ester hydrolysis (using saponification), and decarboxylation . All of these steps together form the Malonic ester synthesis .Physical And Chemical Properties Analysis
Malonic acid has a molar mass of 104.061 g·mol−1 . It has a density of 1.619 g/cm3 . It decomposes at a melting point of 135 to 137 °C . It is soluble in water at 763 g/L . It has pKa values of 2.83 and 5.69 .Safety And Hazards
Malonic acid is classified as an irritant and has acute toxicity (oral, dermal, inhalation), category 4 corrosive, and causes serious eye damage, category 1 . It is harmful if swallowed and causes serious eye damage . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection, not eating, drinking or smoking when using this product, and washing skin thoroughly after handling .
Future Directions
Malonic ester synthesis can be adapted to synthesize compounds that have the general structural formula 6 . This synthesis provides a more convenient alternative to convert 3 to 4 . It is used in the manufacture of medicines, for the synthesis of barbiturates, as well as sedatives and anticonvulsants . It is also used in organic synthesis .
properties
IUPAC Name |
diethyl 2-bromo-2-ethylpropanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO4/c1-4-9(10,7(11)13-5-2)8(12)14-6-3/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDSZGJUDZRYST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)(C(=O)OCC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30183491 | |
Record name | Malonic acid, bromoethyl-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30183491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Malonic acid, bromoethyl-, diethyl ester | |
CAS RN |
29237-78-3 | |
Record name | Malonic acid, bromoethyl-, diethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029237783 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Malonic acid, bromoethyl-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30183491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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